molecular formula C10H12N2O2 B12074068 5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B12074068
M. Wt: 192.21 g/mol
InChI Key: PMTMFBFSXJJFTP-UHFFFAOYSA-N
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Description

5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with isobutyric acid derivatives under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog that lacks the amino and isopropyl groups.

    Benzimidazole: Similar in structure but contains a nitrogen atom in place of the oxygen in the benzoxazole ring.

    Thiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.

Uniqueness

5-Amino-3-(propan-2-yl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the amino and isopropyl groups, which confer specific chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-amino-3-propan-2-yl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6(2)12-8-5-7(11)3-4-9(8)14-10(12)13/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMFBFSXJJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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